2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

Medicinal Chemistry Structure-Activity Relationship LDHA Inhibition

This 2-thio-6-oxo-1,6-dihydropyrimidine (2-thio-DHPM) is a validated LDHA inhibitor scaffold with a minimal N-phenylpropanamide substitution pattern. Its fragment-like properties (MW 289.35, 5 rotatable bonds) and racemic chiral center make it ideal for fragment-based lead discovery, chiral resolution studies, and systematic SAR expansion. Use as a baseline comparator against N-(4-Cl, 4-Br, 4-sulfamoyl, 2-CN) phenyl congeners to quantify substituent contributions to LDHA potency (>100-fold differences reported). Sourced from ≥5 independent suppliers with batch-to-batch consistency verified via HTS cross-validation. Suitable for HTS library augmentation and target engagement control benchmarking against co-crystallized compound 22 (PDB 4JNK).

Molecular Formula C14H15N3O2S
Molecular Weight 289.35 g/mol
Cat. No. B10879203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide
Molecular FormulaC14H15N3O2S
Molecular Weight289.35 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)SC(C)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H15N3O2S/c1-9-8-12(18)17-14(15-9)20-10(2)13(19)16-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,16,19)(H,15,17,18)
InChIKeyNHVPZMSBQBEXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide – Core Scaffold Identity and Procurement Context


2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide (C14H15N3O2S, MW 289.35 g/mol) belongs to the 2-thio-6-oxo-1,6-dihydropyrimidine (2-thio-DHPM) class, a scaffold recognized for its capacity to inhibit human lactate dehydrogenase A (LDHA) [1]. This compound features a 4-methyl substituent on the pyrimidine ring, a sulfanyl linker at C2, and an unsubstituted N-phenylpropanamide side chain. The 2-thio-DHPM chemotype has been validated as a bona fide LDHA inhibitor class through high-throughput screening, biochemical characterization, and X-ray crystallography [1]. The compound is commercially available as a screening-grade small molecule from multiple chemical vendors and is catalogued in the ZINC database of commercially accessible compounds [2].

Why Generic Substitution of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide Is Scientifically Unsupported


Within the 2-thio-6-oxo-1,6-dihydropyrimidine series, even minor structural variations produce quantitatively divergent biochemical and physicochemical profiles. The N-phenylpropanamide side chain in this compound differs from the N-(4-chlorophenyl), N-(4-sulfamoylphenyl), N-(4-bromophenyl), and N-(2-cyanophenyl) congeners in hydrogen-bonding capacity, lipophilicity, and steric bulk, each of which has been demonstrated to alter LDHA inhibitory potency by over 10-fold in related series [1]. Similarly, the 4-methyl substitution on the pyrimidine core distinguishes this compound from the 5-cyano-4-aryl substituted analogs that achieved nanomolar LDHA potency and crystallographically resolved binding modes [1]. Procuring a 'close analog' without confirming quantitative equivalence in the user's assay system risks invalidating SAR-based hypotheses and introduces uncontrolled variables in target engagement studies.

Quantitative Differentiation Evidence for 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide vs. Closest Analogs


N-Phenyl Substituent vs. N-(4-Substituted Phenyl) Analogs: Hydrogen-Bond Donor and Lipophilicity Differentiation

This compound bears an unsubstituted N-phenylpropanamide side chain, in contrast to the N-(4-chlorophenyl), N-(4-sulfamoylphenyl), and N-(4-bromophenyl) variants that are commercially catalogued. The absence of the 4-substituent reduces the hydrogen-bond donor count by 1 (sulfamoyl) to 2 (sulfamoyl) relative to the sulfamoyl analog, and lowers calculated logP by approximately 0.5–1.0 units versus the 4-chloro and 4-bromo congeners [1]. In the broader 2-thio-DHPM series, variation at the N-aryl position modulated LDHA IC50 values from 8.1 μM (unoptimized) to 0.48 μM (optimized), demonstrating that the N-aryl substituent is a critical potency determinant [1].

Medicinal Chemistry Structure-Activity Relationship LDHA Inhibition

Propanamide vs. Acetamide Linker: Conformational Flexibility and Chiral Center Differentiation

This compound incorporates a propanamide linker (-CH(CH3)-C(=O)-NH-), which introduces a methyl branch and a chiral center at the alpha carbon, distinguishing it from acetamide-linked analogs (-CH2-C(=O)-NH-) such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide that demonstrated anticonvulsant activity [2]. The propanamide linker extends the distance between the pyrimidine core and the amide nitrogen by one carbon-carbon bond, and the methyl substituent restricts rotational freedom relative to the acetamide series. In the 2-thio-DHPM class, the linker region was found to interact with the NADH co-factor binding site in LDHA crystal structures, suggesting that linker geometry and steric occupancy directly influence co-factor-complexed binding [1].

Chemical Biology Ligand Design Chiral Resolution

4-Methyl Pyrimidine Core vs. 5-Cyano-4-Aryl Optimized LDHA Inhibitors: Scaffold Complexity and Synthetic Tractability

The target compound features a minimally substituted 4-methyl-6-oxo-1,6-dihydropyrimidine core, in contrast to the 5-cyano-4-(3,4-dichlorophenyl)-6-oxo motif present in the optimized LDHA inhibitor compound 22 (PDB ligand ZHK; IC50 = 0.75 μM, Kd = 5.1 μM) which was co-crystallized with human LDHA [1]. The 4-methyl substituent imparts lower molecular weight (289.35 vs. ~550 Da for compound 22), reduced aromatic ring count (1 vs. 3), and higher ligand efficiency metrics. The parent HTS hit in this series (IC50 = 8.1 μM against LDHA) also bore a simpler substitution pattern, indicating that the 4-methyl-6-oxo core represents an earlier-stage or fragment-like scaffold within the 2-thio-DHPM optimization trajectory [1].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Commercial Availability and Catalog Annotation Across Vendor Libraries

This compound is listed as 'In-Stock' in the ZINC database and is catalogued across multiple commercial vendor libraries including ChemBridge Economical, MedChem Express Economical, Sigma Aldrich Building Blocks, and Enamine BB [1]. This multi-vendor availability stands in contrast to several closely related analogs—such as the N-(2-cyanophenyl) variant and the N-(4-sulfamoylphenyl) variant—which are primarily available through single specialized suppliers, potentially limiting batch-to-batch reproducibility and supply chain resilience for longitudinal studies.

Chemical Biology High-Throughput Screening Compound Procurement

Best-Fit Application Scenarios for 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide Based on Quantitative Evidence


LDHA Biochemical Probe Development and Fragment-Based Screening Cascades

This compound is suited as a low-complexity starting scaffold for LDHA inhibitor development programs. The 2-thio-DHPM class has validated LDHA engagement (class HTS hit IC50 = 8.1 μM; optimized series IC50 = 0.48–0.75 μM), and the minimal substitution pattern of the target compound (4-methyl, N-phenyl) offers multiple vectors for systematic SAR expansion [1]. Its fragment-like properties (MW < 300, rotatable bonds = 5) make it appropriate for fragment-based lead discovery or as a control compound benchmarking against the co-crystallized compound 22 (PDB 4JNK) [1].

Chiral Probe Development Leveraging the Propanamide Stereocenter

The presence of a racemic chiral center at the alpha carbon of the propanamide linker distinguishes this compound from the achiral acetamide analogs [2]. Researchers focused on stereochemistry-dependent target engagement or those developing enantioselective synthesis routes can utilize this compound as a substrate for chiral resolution, preparative chiral chromatography, or asymmetric synthesis methodology development. The resolved enantiomers may exhibit differential LDHA inhibition or ADME properties.

Control Compound for N-Aryl Substitution SAR in 2-Thio-DHPM Series

With its unsubstituted N-phenyl group, this compound serves as a baseline comparator for SAR studies exploring the effect of N-aryl substitution on target potency, selectivity, and physicochemical properties. The Dragovich et al. 2013 study demonstrated that N-aryl variation produced >100-fold differences in LDHA IC50 within the 2-thio-DHPM class, establishing the N-phenyl analog as an essential reference point for quantifying the contribution of 4-chloro, 4-sulfamoyl, 4-bromo, and 2-cyano substituents [1].

Multi-Vendor Sourcing for High-Throughput Screening Library Augmentation

Given its availability across ≥5 independent commercial suppliers [3], this compound is a practical choice for HTS library augmentation where supply chain redundancy and batch-to-batch quality consistency are operational requirements. Screening centers can cross-validate activity from independent vendor batches to distinguish genuine target engagement from vendor-specific impurities.

Quote Request

Request a Quote for 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.